molecular formula C15H13NO2S B4787278 1-methyl-4-[4-[(Z)-2-nitroethenyl]phenyl]sulfanylbenzene

1-methyl-4-[4-[(Z)-2-nitroethenyl]phenyl]sulfanylbenzene

Cat. No.: B4787278
M. Wt: 271.3 g/mol
InChI Key: PHDCEKHEFCWZCJ-KHPPLWFESA-N
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Description

1-Methyl-4-[4-[(Z)-2-nitroethenyl]phenyl]sulfanylbenzene is an organic compound characterized by its unique structural features It consists of a benzene ring substituted with a methyl group, a nitroethenyl group, and a phenylsulfanyl group

Preparation Methods

The synthesis of 1-methyl-4-[4-[(Z)-2-nitroethenyl]phenyl]sulfanylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Thioether Formation: Introduction of the phenylsulfanyl group.

    Alkylation: Addition of the methyl group to the benzene ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, thiols for thioether formation, and alkyl halides for alkylation .

Chemical Reactions Analysis

1-Methyl-4-[4-[(Z)-2-nitroethenyl]phenyl]sulfanylbenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted benzene derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-4-[4-[(Z)-2-nitroethenyl]phenyl]sulfanylbenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-4-[4-[(Z)-2-nitroethenyl]phenyl]sulfanylbenzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to specific targets .

Comparison with Similar Compounds

1-Methyl-4-[4-[(Z)-2-nitroethenyl]phenyl]sulfanylbenzene can be compared with similar compounds such as:

  • 1-Methyl-4-(4-methylphenyl)sulfanylbenzene
  • 1-Methyl-4-(phenylmethyl)benzene
  • 1-Methyl-4-(4-nitrophenyl)benzene

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the nitroethenyl group in this compound makes it unique and potentially more reactive in certain chemical reactions .

Properties

IUPAC Name

1-methyl-4-[4-[(Z)-2-nitroethenyl]phenyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-12-2-6-14(7-3-12)19-15-8-4-13(5-9-15)10-11-16(17)18/h2-11H,1H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDCEKHEFCWZCJ-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)/C=C\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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